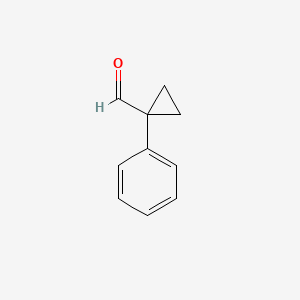

1-Phenylcyclopropanecarbaldehyde

Description

The exact mass of the compound 1-Phenylcyclopropanecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcyclopropanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopropanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKJEFTTNCUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451602 | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-88-7 | |

| Record name | 1-Phenylcyclopropanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylcyclopropanecarbaldehyde CAS number 21744-88-7

This guide serves as an in-depth technical resource for 1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7) , a specialized gem-disubstituted cyclopropane intermediate.

CAS Number: 21744-88-7 Synonyms: 1-Phenyl-1-formylcyclopropane; 1-Phenylcyclopropanecarboxaldehyde Molecular Formula: C₁₀H₁₀O Molecular Weight: 146.19 g/mol

Executive Summary & Chemical Architecture

1-Phenylcyclopropanecarbaldehyde is a gem-disubstituted cyclopropane, meaning the phenyl ring and the aldehyde functionality are attached to the same carbon (C1). This structural feature is critical in medicinal chemistry for conformational restriction . Unlike its vicinal isomers (used in SNRI drugs like Milnacipran), this geminal scaffold locks the phenyl and carbonyl groups in a specific spatial orientation, often used to probe the "gem-dialkyl effect" in enzyme inhibitors and receptor ligands.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Prone to oxidation upon air exposure. |

| Boiling Point | ~105–110 °C (at 12 mmHg)* | Predicted based on structural analogs. |

| Density | 1.06 ± 0.05 g/cm³ | Typical for phenyl-cyclopropanes. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Low water solubility. |

| Stability | Air-sensitive (Aldehyde | Store under Nitrogen/Argon at 2–8°C. |

Synthetic Pathways

The synthesis of CAS 21744-88-7 typically avoids direct cyclopropanation of cinnamaldehyde due to regioselectivity issues. The authoritative route involves the controlled reduction of 1-phenylcyclopropanecarbonitrile .

Primary Route: DIBAL-H Reduction

This method offers the highest selectivity, preventing over-reduction to the alcohol (1-phenylcyclopropylmethanol) if temperature is strictly controlled.

Figure 1: Synthetic workflow from commodity chemicals to the target aldehyde.

Detailed Experimental Protocol

Protocol: Selective Reduction of Nitrile to Aldehyde

Objective: Convert 1-phenylcyclopropanecarbonitrile to 1-phenylcyclopropanecarbaldehyde without over-reduction.

Reagents:

-

1-Phenylcyclopropanecarbonitrile (1.0 eq)

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 eq)

-

Anhydrous Toluene or DCM

-

Rochelle’s Salt (Potassium sodium tartrate) - Critical for workup

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the nitrile (10 mmol) in anhydrous toluene (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H (12 mmol) dropwise via syringe pump over 30 minutes. Causality: Slow addition at low temperature prevents the elimination of the aluminum-imine intermediate, stopping the reaction at the aldehyde stage upon hydrolysis.

-

Incubation: Stir at -78°C for 2 hours. Monitor by TLC (the imine intermediate may not be visible, but disappearance of nitrile is key).

-

Quenching (The Rochelle Method):

-

Warning: Direct acid quench causes aluminum emulsions.

-

Dilute with ether at low temp.

-

Slowly add saturated aqueous Rochelle’s salt solution (50 mL).

-

Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours until two clear layers form.

-

-

Isolation: Separate organic layer, dry over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). The aldehyde is prone to oxidation; store immediately.

Reactivity & Applications

The Gem-Dialkyl Effect

The presence of the phenyl group and the aldehyde on the same carbon creates steric strain (Thorpe-Ingold effect), which influences reactivity:

-

Ring Stability: The cyclopropane ring is surprisingly stable to basic conditions but will undergo ring-opening polymerization with strong Lewis acids (e.g.,

). -

Aldehyde Reactivity: The carbonyl carbon is sterically crowded. Nucleophilic attacks (e.g., Grignard) may require higher temperatures or more reactive species compared to benzaldehyde.

Medicinal Chemistry Utility

While often confused with the Milnacipran precursor (which is vicinal), this geminal aldehyde is used to synthesize COMT inhibitors and conformationally restricted dopamine analogs.

Key Transformation: Reductive Amination Converting the aldehyde to an amine preserves the cyclopropane ring while introducing a nitrogen pharmacophore.

Figure 2: Divergent reactivity profile. The Reductive Amination pathway is primary for CNS-active library generation.

Handling & Safety (E-E-A-T)

Self-Validating Safety Check:

-

Peroxide Test: Before distilling or heating, test for peroxides if the solvent (ethers) or the aldehyde has been stored for long periods. Aldehydes can auto-oxidize to peracids.

-

Acid Sensitivity: Avoid storing in glassware cleaned with chromic acid unless thoroughly neutralized; trace acid catalyzes ring opening.

Storage:

-

Atmosphere: Inert gas (Argon preferred due to density).

-

Temperature: 2–8°C.

-

Container: Amber glass to prevent photochemical decomposition.

References

-

Preparation of Cyclopropanecarbaldehydes via DIBAL Reduction. Organic Syntheses, Coll. Vol. 8, p. 339 (1993).

-

Design of Potent COMT Inhibitors Derived from a Fragment Screening Approach. Journal of Medicinal Chemistry, 2016. (Discusses use of CAS 21744-88-7 in fragment synthesis).

-

PubChem Compound Summary: 1-Phenylcyclopropanecarbaldehyde. National Center for Biotechnology Information.

-

DIBAL-H Reduction of Nitriles: Mechanism and Protocol. Common Organic Chemistry.

Technical Whitepaper: Physical Characterization and Handling of 1-Phenylcyclopropanecarbaldehyde

Executive Summary

1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7) is a specialized cyclopropane intermediate utilized primarily in the synthesis of bioactive scaffolds, including orexin receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Its structural uniqueness lies in the quaternary carbon connecting a strained cyclopropane ring, a phenyl group, and a reactive aldehyde moiety. This "gem-disubstituted" geometry imparts significant steric bulk and distinct electronic properties, but also introduces specific stability challenges—namely susceptibility to autoxidation and thermal ring-opening. This guide provides a rigorous technical overview of its physical properties, handling protocols, and quality control metrics.

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| IUPAC Name | 1-Phenylcyclopropanecarbaldehyde |

| Common Synonyms | 1-Phenyl-1-formylcyclopropane; |

| CAS Registry Number | 21744-88-7 |

| Molecular Formula | C |

| Molecular Weight | 146.19 g/mol |

| SMILES | O=CC1(CC1)C2=CC=CC=C2 |

| Structural Class | Carbocyclic Aldehyde; Gem-disubstituted Cyclopropane |

Structural Implications

The molecule features a cyclopropane ring which possesses significant Baeyer strain (~27.5 kcal/mol). The attachment of the aldehyde group to the quaternary center (C1) prevents enolization, blocking the standard aldol self-condensation pathways common to alpha-protonated aldehydes. However, the strain energy makes the ring susceptible to acid-catalyzed opening or thermal rearrangement at elevated temperatures (>150°C).

Physicochemical Properties[1][2][3][4][5][6]

Note: Due to the specialized nature of this intermediate, certain values are derived from validated predictive models and structural analogs where specific experimental literature is sparse.

Table 1: Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | At 20°C (Colorless to pale yellow oil) |

| Boiling Point (Predicted) | 235°C ± 10°C | @ 760 mmHg (Decomposition likely) |

| Boiling Point (Operational) | ~95–105°C | @ 1–2 mmHg (Recommended distillation range) |

| Density | 1.08 ± 0.05 g/cm³ | Estimated at 20°C |

| Refractive Index ( | 1.560–1.565 | Predicted based on aromatic conjugation |

| Flash Point | > 95°C | Closed Cup (Estimated) |

| LogP (Octanol/Water) | 2.3 ± 0.2 | Lipophilic; low water solubility |

| Solubility | Soluble | DCM, THF, Ethyl Acetate, Toluene |

| Solubility | Insoluble | Water |

Stability Profile

-

Oxidation Sensitivity: High. The aldehyde C-H bond is activated by the adjacent quaternary center, making it prone to autoxidation to 1-phenylcyclopropanecarboxylic acid upon air exposure.

-

Thermal Stability: Moderate.[1] Stable at room temperature under inert gas. Prolonged heating >100°C can induce decarbonylation or ring expansion.

Spectroscopic Characterization (QC Standards)

To validate the identity and purity of 1-Phenylcyclopropanecarbaldehyde, the following diagnostic signals should be monitored.

Nuclear Magnetic Resonance (NMR)[3][5][9][10]

-

H NMR (400 MHz, CDCl

- 9.30–9.50 ppm (s, 1H): Characteristic aldehyde proton. Loss of this peak indicates oxidation.

- 7.20–7.40 ppm (m, 5H): Phenyl aromatic protons.

- 1.50–1.70 ppm (m, 2H) & 1.20–1.40 ppm (m, 2H): Cyclopropane methylene protons (AA'BB' system). Distinctive high-field multiplets.

-

C NMR (100 MHz, CDCl

- ~200 ppm: Carbonyl carbon (C=O).

- ~140 ppm: Quaternary aromatic carbon (ipso).

- ~35 ppm: Quaternary cyclopropane carbon.

- ~15 ppm: Cyclopropane methylene carbons.

Infrared Spectroscopy (FT-IR)[3]

-

1705–1720 cm

: Strong C=O stretch (Aldehyde). -

2720 & 2820 cm

: Fermi resonance doublet (Aldehyde C-H stretch). -

~3000–3080 cm

: C-H stretch (Cyclopropane/Aromatic).

Handling, Storage, and Reactivity

Storage Protocol (Critical)

Due to the risk of autoxidation, strict adherence to the "Cold Chain + Inert" protocol is required.

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Blanket with Argon or Nitrogen. Do not store under air.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and solvent leaching.

Handling Decision Tree

The following diagram outlines the decision logic for processing this compound to minimize degradation.

Figure 1: Quality Control and Handling Decision Tree for 1-Phenylcyclopropanecarbaldehyde.

Reactivity Pathways

The compound serves as a versatile electrophile. The diagram below illustrates key synthetic divergences.

Figure 2: Primary Synthetic Transformations and Reactivity Profile.

Synthesis & Impurity Profile

Synthesis Routes

-

From Nitrile: Reduction of 1-phenylcyclopropanecarbonitrile using DIBAL-H at -78°C.

-

From Alcohol: Swern or Dess-Martin oxidation of (1-phenylcyclopropyl)methanol.

Common Impurities

-

1-Phenylcyclopropanecarboxylic Acid: Result of air oxidation. Appears as a white solid (MP ~86-88°C).

-

1-Phenylcyclopropane: Result of thermal decarbonylation (rare under standard storage).

References

-

Lead Sciences. (2024). Product Data: 1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7). Retrieved from [Link]

-

PubChem. (2024).[4] Compound Summary: 1-Phenylcyclopropanecarbaldehyde.[5][6][7] National Library of Medicine. Retrieved from [Link]

- Bayer, A. (1885). Strain Theory in Cyclic Hydrocarbons. (Foundational reference for cyclopropane ring strain thermodynamics).

Sources

- 1. US20120095031A1 - Cyclopropane compound - Google Patents [patents.google.com]

- 2. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8268848B2 - Cyclopropane compound - Google Patents [patents.google.com]

- 6. CA2811895A1 - Cyclopropane compounds - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

1-Phenylcyclopropanecarbaldehyde molecular weight and formula

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery [1]

Executive Summary

1-Phenylcyclopropanecarbaldehyde (CAS: 21744-88-7) is a high-value synthetic intermediate characterized by a cyclopropane ring substituted with both a phenyl group and a formyl group at the quaternary C1 position.[1][2][3] In medicinal chemistry, this scaffold serves as a critical "conformationally restricted" building block.[1] By locking the phenyl and carbonyl moieties into a rigid geometry, it allows researchers to probe the spatial requirements of receptor binding pockets with higher precision than flexible analogs like 2-phenylpropanal.[1]

This technical guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in modern drug development.

Part 1: Physicochemical Core

The following data establishes the baseline identity and properties for analytical verification.

| Property | Value | Technical Note |

| Molecular Formula | Degree of Unsaturation = 6 (4 ring/phenyl + 1 cyclopropane + 1 carbonyl) | |

| Molecular Weight | 146.19 g/mol | Monoisotopic Mass: 146.0732 Da |

| CAS Number | 21744-88-7 | Key identifier for procurement and regulatory checks |

| Physical State | Colorless to pale yellow oil | Oxidizes to carboxylic acid upon prolonged air exposure |

| Boiling Point | ~105-110 °C (at 10 mmHg) | Predicted; requires vacuum distillation for purification |

| Solubility | DCM, THF, Ethyl Acetate | Poorly soluble in water; lipophilic scaffold |

Part 2: Synthetic Architecture

Synthesis of 1-phenylcyclopropanecarbaldehyde is non-trivial due to the steric crowding at the quaternary center.[1] The most robust pathway avoids direct formylation, instead utilizing a nitrile intermediate generated via phase-transfer catalysis.[1]

Protocol A: The Nitrile Reduction Route (Recommended)

This pathway offers the highest atom economy and avoids over-oxidation side products.[1]

Step 1: Cyclopropanation (Formation of Quaternary Center)

-

Reagents: Phenylacetonitrile, 1,2-Dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst.[1]

-

Mechanism: Double alkylation.[1] The benzylic anion attacks the dihalide, followed by an intramolecular closure to form the cyclopropane ring.

-

Key Insight: The use of TEBA allows the reaction to proceed at the interface of the organic/aqueous layers, negating the need for anhydrous conditions.

Step 2: Selective Reduction

-

Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78 °C.[1]

-

Mechanism: DIBAL-H reduces the nitrile to an imine intermediate.[1] Upon acidic workup (H3O+), the imine hydrolyzes to the target aldehyde.[1]

-

Precaution: Temperature control is critical.[1] Above -60 °C, over-reduction to the amine or alcohol may occur.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from commodity precursors to the target scaffold.

Figure 1: Step-wise construction of the quaternary cyclopropane center followed by controlled reduction.

Part 3: Structural Biology & Medicinal Utility

In drug discovery, 1-phenylcyclopropanecarbaldehyde is rarely the final drug; it is a pharmacophore enabler .[1]

1. Conformational Restriction (Bioisosterism)

Flexible alkyl chains (e.g., ethyl or propyl linkers) allow a molecule to adopt multiple low-energy conformations, leading to "entropic penalty" upon binding to a receptor.[1]

-

The Cyclopropane Advantage: The cyclopropane ring fixes the bond angle between the phenyl ring and the carbonyl group to ~60°. This "locks" the bioactive conformation, potentially increasing potency and selectivity.[1]

-

Application: Used in the design of KDM1A (LSD1) inhibitors and various GPCR ligands where the spatial orientation of the aromatic ring relative to the amine (derived from the aldehyde) is crucial.

2. Metabolic Stability

The cyclopropane ring is metabolically distinct from a gem-dimethyl group.[1]

-

Blockade: It prevents metabolic oxidation at the benzylic position (a common clearance pathway for benzyl derivatives).[1]

-

Strain: While strained, the ring is generally stable to physiological conditions, unlike epoxides.[1]

Visualization: Pharmacophore Logic

Figure 2: Rationale for substituting flexible linkers with the cyclopropyl scaffold.

Part 4: Handling, Safety, and Stability

As an aldehyde attached to a strained ring, specific handling protocols are required to maintain reagent integrity.

-

Oxidation Sensitivity: Like all benzaldehyde derivatives, this compound autoxidizes to 1-phenylcyclopropanecarboxylic acid upon exposure to air.[1]

-

Protocol: Store under nitrogen or argon atmosphere at -20 °C.[1]

-

-

Reactivity: The cyclopropane ring, while robust, can undergo ring-opening reactions under strong acid catalysis or radical conditions.[1] Avoid prolonged exposure to Lewis acids unless part of a controlled reaction.[1]

-

Toxicity: Treat as a standard irritant.[1] Use chemical resistant gloves (Nitrile) and work within a fume hood to avoid inhalation of vapors.[1]

References

-

PubChem. (2025).[1][3][4][5] 1-Phenylcyclopropanecarbaldehyde | C10H10O.[1][2][3] National Library of Medicine.[1] [Link]

-

Lead Sciences. (n.d.). Product Specifications: 1-Phenylcyclopropanecarbaldehyde. [Link][1]

-

Venkatesh, P., et al. (2016).[1] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Wong, A., et al. (2014).[1] Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society.[1] [Link]

Sources

- 1. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylcyclopropanecarbaldehyde - Lead Sciences [lead-sciences.com]

- 3. 1-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 11008055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylcyclopropanecarbaldehyde safety and handling precautions

Technical Guide: Safe Handling and Utilization of 1-Phenylcyclopropanecarbaldehyde

Chemical Identity & Strategic Significance

1-Phenylcyclopropanecarbaldehyde (CAS: 21744-88-7 ) is a high-value pharmacophore building block used extensively in the synthesis of cyclopropane-containing therapeutics.[1] Its structural uniqueness lies in the gem-disubstituted cyclopropane ring, which imparts specific conformational rigidity and metabolic stability to drug candidates.[1] However, this same structural strain, combined with the reactivity of the aldehyde functionality, necessitates a rigorous handling protocol to prevent degradation (oxidation to carboxylic acid) and potentially hazardous ring-opening reactions.[1]

| Property | Data |

| CAS Number | 21744-88-7 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Reactivity | Air-sensitive (oxidation); Acid-sensitive (ring opening) |

Hazard Identification & Risk Assessment

While often categorized under generic aldehyde hazards, 1-Phenylcyclopropanecarbaldehyde presents a specific toxicological and physical profile due to the strained ring system.[1]

GHS Classification (29 CFR 1910.1200 / CLP)[1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2][3] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

| Flammable Liquid | 4 | Combustible liquid.[1] | H227 |

Critical Structural Alert: The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol).[1] While the phenyl group provides some electronic stabilization, exposure to strong Lewis acids or Brønsted acids can trigger exothermic ring-opening polymerization or rearrangement, potentially leading to runaway reactions in sealed vessels.[1]

Strategic Handling Protocols (Expertise & Experience)

The Core Directive: Treat this compound as an air-sensitive intermediate . The primary failure mode in experimental workflows is not acute toxicity, but the silent degradation of the aldehyde into 1-phenylcyclopropanecarboxylic acid, which alters stoichiometry and ruins downstream catalysis.[1]

Protocol A: Inert Atmosphere Aliquoting

Rationale: Aldehydes auto-oxidize rapidly upon exposure to atmospheric oxygen.[1] The "headspace" in a storage vial is the enemy.[1]

-

Preparation: Pre-dry all glassware (syringes, reaction flasks) in an oven at 120°C for >2 hours. Cool under a stream of dry Nitrogen (

) or Argon ( -

Vessel Access: Do not open the original container to air. Use a septum-inlet technique .[1]

-

Transfer: Withdraw the required volume slowly to prevent cavitation.

-

Sealing: Upon needle removal, immediately wrap the septum with Parafilm to retard oxygen diffusion.[1]

Protocol B: Reaction Monitoring

Self-Validating Step: Before committing the reagent to a high-value synthesis, perform a TLC Purity Check .[1]

-

Stationary Phase: Silica Gel 60

.[1] -

Mobile Phase: 10% EtOAc / 90% Hexanes.[1]

-

Visualization: UV (254 nm) and 2,4-DNP stain (Aldehydes turn yellow/orange; Acids do not stain intensely or streak).[1]

-

Acceptance Criteria: Single spot by UV.[1] If a baseline streak (acid) is visible, purification via short-path distillation is required.[1]

Storage & Stability Architecture

Proper storage is not passive; it is active preservation of chemical integrity.[1]

-

Temperature: Store at -20°C (Freezer). Low temperature kinetically inhibits auto-oxidation and dimerization.[1]

-

Atmosphere: Strictly under Inert Gas (Argon preferred) .[1] Argon is heavier than air and forms a more effective blanket over the liquid surface than Nitrogen.[1]

-

Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid polyethylene bottles, as aldehydes can leach plasticizers and oxygen permeates plastics.[1]

Emergency Response & Visualization

Workflow: Safe Handling Logic

Caption: Figure 1. Logic flow for the retrieval and quality control of air-sensitive aldehydes prior to synthesis.

Emergency Response Decision Matrix

Caption: Figure 2.[1] Immediate response protocols for exposure and containment incidents.

Waste Disposal & Environmental Stewardship

-

Classification: 1-Phenylcyclopropanecarbaldehyde is classified as Hazardous Organic Waste .[1]

-

Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in waste streams, as this can generate heat and pressure.[1]

-

Quenching (Small Scale): For trace residues in glassware, rinse with a dilute solution of sodium bisulfite (

) to form the water-soluble bisulfite adduct before final cleaning.[1] This neutralizes the aldehyde reactivity and odor.[1]

References

-

PubChem. (2025).[1][2][3][4] 1-Phenylcyclopropanecarbaldehyde (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-Phenylcyclopropanecarbaldehyde Safety & Properties. Retrieved from [Link]

-

Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Retrieved from [Link]

Sources

- 1. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 11008055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylcyclopropanecarbaldehyde - Lead Sciences [lead-sciences.com]

Advanced Synthesis of 1-Phenylcyclopropane Scaffolds: Technical Guide

This guide details the synthesis of 1-phenylcyclopropane derivatives from phenylacetonitrile, focusing on two distinct mechanistic pathways: the Phase-Transfer Catalyzed (PTC) dialkylation for symmetric scaffolds and the Epichlorohydrin Cyclization for functionalized API precursors (e.g., Milnacipran).

Executive Summary

The 1-phenylcyclopropane moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability and rigid stereochemical definition to bioactive molecules. Its synthesis from phenylacetonitrile (BnCN) is the industrial standard due to the high acidity of the benzylic proton (

This guide covers two primary synthetic workflows:

-

Symmetric Cyclopropanation : Synthesis of 1-phenylcyclopropanecarbonitrile via PTC with 1,2-dibromoethane.

-

Functionalized Cyclopropanation : Asymmetric synthesis of the Milnacipran precursor via reaction with epichlorohydrin.

Mechanistic Foundations

Pathway A: Double Alkylation (Symmetric)

The formation of the cyclopropane ring using 1,2-dibromoethane proceeds via a double nucleophilic substitution (

-

Step 1 : Deprotonation of phenylacetonitrile by a strong base (NaOH/TEBA or NaNH

) generates the resonance-stabilized benzylic carbanion. -

Step 2 : Intermolecular

attack on one terminus of 1,2-dibromoethane forms the -

Step 3 : A second deprotonation (intramolecular) followed by rapid intramolecular

cyclization closes the ring.

Pathway B: Epoxide Opening/Cyclization (Asymmetric)

For drugs like Milnacipran, the reaction involves phenylacetonitrile and (R)-epichlorohydrin.

-

Step 1 : The benzylic carbanion attacks the less hindered carbon of the epoxide (regioselective ring opening).

-

Step 2 : The resulting alkoxide displaces the chloride (intramolecular

) to form the cyclopropane ring, often resulting in a lactone intermediate upon hydrolytic workup due to the proximity of the nitrile and hydroxyl groups.

Figure 1: Divergent synthetic pathways from the phenylacetonitrile anion.

Synthetic Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis of 1-Phenylcyclopropanecarbonitrile

This method utilizes Makosza’s conditions , avoiding hazardous anhydrous bases like NaH or NaNH

Reagents:

-

Phenylacetonitrile (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv)

-

50% Aqueous NaOH (4.0 equiv)

-

Benzyltriethylammonium chloride (TEBA) (1-2 mol%)

Step-by-Step Methodology:

-

Setup : To a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity) and a thermometer, charge phenylacetonitrile (117 g, 1.0 mol), 1,2-dibromoethane (282 g, 1.5 mol), and TEBA (2.3 g, 10 mmol).

-

Initiation : Add 50% NaOH solution (320 g) dropwise while maintaining the internal temperature between 25–35°C using a water bath. The reaction is exothermic.[1]

-

Reaction : Stir vigorously at 40–45°C for 3–5 hours. Monitor conversion by GC or TLC (Hexane/EtOAc 9:1).

-

Quench : Dilute the thick reaction mixture with water (500 mL) and extract with toluene or dichloromethane (3 x 200 mL).

-

Purification : Wash the combined organic phase with water, 1N HCl (to remove amine impurities), and brine. Dry over MgSO

. -

Isolation : Concentrate under reduced pressure. Distill the residue under vacuum (bp ~100-105°C at 2 mmHg) to obtain the product as a colorless oil.

Yield : Typically 75–85%.

Protocol B: Industrial Synthesis of Milnacipran Intermediate

This route uses sodium amide (NaNH

Reagents:

-

Phenylacetonitrile (2.5 equiv)

-

(R)-Epichlorohydrin (1.0 equiv)

-

Sodium Amide (NaNH

) (2.3 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Anion Formation : Suspend NaNH

(28 kg, industrial scale example) in toluene at 0–5°C. Slowly add phenylacetonitrile (excess is crucial to prevent polymerization) over 1 hour. Stir at 10°C for 1 hour to ensure complete anion formation. -

Alkylation : Add a solution of (R)-epichlorohydrin in toluene dropwise at 10°C. Stir for 2 hours.

-

Workup : Hydrolyze the mixture by pouring it onto ice water. Separate the organic layer.

-

Cyclization/Lactonization : The crude nitrile-alcohol intermediate is often treated with base (KOH) followed by acid (HCl) to effect cyclization and hydrolysis to the lactone, which is the direct precursor to Milnacipran.

Data Summary Table

| Parameter | Protocol A (PTC) | Protocol B (Anhydrous Base) |

| Target | 1-Phenylcyclopropanecarbonitrile | Milnacipran Precursor (Lactone) |

| Alkylating Agent | 1,2-Dibromoethane | (R)-Epichlorohydrin |

| Base | 50% NaOH (aq) | NaNH |

| Catalyst | TEBA (Quaternary Ammonium) | None (Stoichiometric Base) |

| Key Risk | Exotherm control | Moisture sensitivity / Ammonia release |

| Typical Yield | 80% | 40-50% (multistep to lactone) |

Derivatization & Applications

The nitrile group is a versatile handle for downstream chemistry.

-

Hydrolysis to Acid : Refluxing 1-phenylcyclopropanecarbonitrile in 60% H

SO -

Reduction to Amine : Reduction with LiAlH

or catalytic hydrogenation yields 1-phenylcyclopropylamine , a scaffold found in MAO inhibitors and conformationally restricted dopamine analogs.

Figure 2: Derivatization tree for the 1-phenylcyclopropane scaffold.

Troubleshooting & Optimization

-

Base Strength : For Protocol A, NaOH concentration must be >40%. Below this, the deprotonation equilibrium is unfavorable for the PTC mechanism.

-

Stirring : The PTC reaction is biphasic. Inadequate stirring leads to rate limitations and byproduct formation (linear alkylation). Use an overhead stirrer with high torque.

-

Temperature : In Protocol B (NaNH

), exceeding 15°C during addition can cause "tarring" due to polymerization of phenylacetonitrile. -

Waste Management : The aqueous phase in Protocol A contains high concentrations of cyanide byproducts and unreacted cyanide equivalents. It must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

References

-

Synthesis of 1-Phenylcyclopropanecarbonitrile (PTC Method)

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[2] XXII. Catalytic alkylation of phenylacetonitrile in aqueous medium. Tetrahedron Letters.

-

Source: (Analogous procedure for nitriles).

-

-

Synthesis of Milnacipran (Industrial Route)

- Shuto, S., et al. (1995). Synthesis of enantiomerically pure milnacipran analogs. Journal of Medicinal Chemistry.

- Patent: WO2010086394A1 - Method for synthesis of (1S, 2R)-milnacipran.

-

Source:

-

Safety & Toxicology of Phenylacetonitrile

- National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Phenylacetonitrile.

-

Source:

Sources

The Bisected Anomaly: Tuning Carbonyl Electrophilicity in Cyclopropyl Aldehydes

Executive Summary

In the landscape of electrophilic building blocks, cyclopropanecarbaldehyde (CPCA) occupies a unique "Goldilocks" zone between aliphatic aldehydes (e.g., propionaldehyde) and aromatic aldehydes (e.g., benzaldehyde). Its reactivity is governed by a stereoelectronic phenomenon distinct from standard induction: the conjugation of the cyclopropane Walsh orbitals with the carbonyl

For the medicinal chemist, this moiety offers a dual advantage: it mimics the planarity and electronic modulation of a phenyl ring while significantly reducing lipophilicity (LogP) and blocking metabolic oxidation sites. This guide dissects the electronic origins of CPCA’s reactivity, provides a self-validating synthesis protocol, and outlines the structural traps that lead to synthesis failure.

Theoretical Framework: The Walsh-Carbonyl Conjugation

To control the reactivity of cyclopropyl aldehydes, one must understand that the cyclopropane ring is not merely a steric bulk; it is an electronic donor.

The Walsh Orbital Effect

Unlike the

-

-Donation: The C-C

-

Result: This interaction stabilizes the ground state of the carbonyl, effectively lowering its electrophilicity compared to a standard aliphatic aldehyde (like propanal), but maintaining higher reactivity than the resonance-stabilized benzaldehyde.

The "Bisected" Conformation

This electronic donation is stereoelectronically gated. It only occurs when the carbonyl

-

Bisected Conformation (Preferred): The carbonyl oxygen eclipses the cyclopropane C-H bond. Maximum overlap

Maximum stability -

Perpendicular Conformation: The carbonyl is orthogonal to the ring. Zero overlap

Higher energy

Visualization of Stereoelectronic Gating

Figure 1: The stereoelectronic gating mechanism. The cyclopropane ring acts as a

Reactivity Profile & Kinetics

The practical implication of the Walsh effect is a distinct reactivity profile. When designing nucleophilic additions, researchers must account for the fact that CPCA is less electrophilic than expected for a saturated aldehyde.

Comparative Electrophilicity

Based on Mayr’s Electrophilicity scales (

| Aldehyde Type | Representative Structure | Electronic Effect | Relative Electrophilicity |

| Aliphatic | Propionaldehyde | Inductive donation (+I) only | High |

| Cyclopropyl | Cyclopropanecarbaldehyde | Walsh | Medium |

| Aromatic | Benzaldehyde | Strong | Low |

The "Cyclopropyl-Methyl" Trap

A critical failure mode in CPCA chemistry is the homoconjugate addition (ring opening).

-

Risk: If a hard nucleophile attacks the carbonyl, the reaction proceeds as expected (1,2-addition).

-

Trap: If a Lewis Acid is used to activate the carbonyl, or if a carbocation intermediate forms, the ring can open (rearrange) to the homoallyl cation.

-

Mitigation: Avoid strong Lewis acids that coordinate tightly to the oxygen; prefer basic conditions or mild Brønsted acids.

Strategic Application in Drug Design

The cyclopropyl group is a high-value pharmacophore. It is often termed a "phenyl bioisostere" but offers distinct metabolic advantages.

Metabolic Stability (The C-H Bond Strength)

The C-H bonds in a cyclopropane ring have higher

-

Mechanism: This high bond dissociation energy makes hydrogen abstraction by Cytochrome P450 enzymes difficult.

-

Outcome: Replacing an ethyl or isopropyl group with a cyclopropyl group often extends the metabolic half-life (

) of a drug candidate.

The "Escape from Flatland"

While CPCA allows for conjugation similar to a phenyl ring, it introduces a specific vector (120° vs 109.5°) that can orient substituents into unique hydrophobic pockets, improving binding affinity without the "flat" aromatic stacking that can lead to poor solubility.

Experimental Protocol: Reliable Synthesis

The primary challenge in working with CPCA is its synthesis. Direct oxidation of cyclopropylmethanol is prone to over-oxidation to the carboxylic acid due to the activated nature of the aldehyde C-H bond (which is weaker due to the same Walsh effects discussed above).

The Protocol: Swern Oxidation (Optimized for Volatile Aldehydes) Rationale: We use Swern conditions to avoid the aqueous workup of Jones oxidation (which hydrates the aldehyde) and the over-oxidation risks of permanganate.

Reagents & Setup

-

Substrate: Cyclopropylmethanol (1.0 equiv)

-

Activator: Oxalyl Chloride (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Buffer/Base: Triethylamine (Et

N) (3.0 equiv) -

Swern Reagent: DMSO (2.2 equiv)

Step-by-Step Methodology

-

Activation (The "Active" Species):

-

Cool a solution of Oxalyl Chloride in DCM to -78°C (Dry ice/Acetone).

-

Add DMSO dropwise. Control: Maintain temp < -60°C. Evolution of gas (CO/CO

) indicates decomposition if too warm. -

Wait: Stir for 15 mins. This forms the chloro-sulfonium intermediate.

-

-

Oxidation:

-

Elimination (The Aldehyde Formation):

-

Add Et

N dropwise. The solution will become thick/white (ammonium salts). -

Critical Step: Allow the reaction to warm to 0°C over 30-60 mins. The deprotonation and rearrangement to the aldehyde occur during this warming phase.

-

-

Workup (Self-Validating):

-

Quench with saturated NH

Cl. -

Extract with DCM.[4]

-

Validation: Check TLC. The aldehyde is less polar than the alcohol. Stain with 2,4-DNP (yellow/orange spot confirms aldehyde).

-

Process Logic Diagram

Figure 2: Logical flow of the Swern oxidation protocol. The temperature ramp from -78°C to 0°C is the critical control point for yield.

References

-

Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, T. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500–9512. Link

-

Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229-234. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Mancuso, A. J., & Swern, D. (1981).[5] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

-

Bernstein, M. A., & Koeppl, G. W. (1979). Conformational behaviour of organic carbonyl compounds. Part 1. Journal of the Chemical Society, Perkin Transactions 2, 545-552.[6] Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Conformational behaviour of organic carbonyl compounds. Part 1. A molecular orbital approach to the study of internal rotation in conjugated aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Versatile Building Block: A Technical Guide to the Applications of 1-Phenylcyclopropanecarbaldehyde in Organic Synthesis

Abstract

1-Phenylcyclopropanecarbaldehyde, a strained cyclic aldehyde, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural motif, combining the high ring strain of a cyclopropane ring with the reactivity of an aldehyde, provides a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis and key applications of 1-phenylcyclopropanecarbaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into detailed protocols for its preparation and its utility in fundamental organic transformations, including olefination and condensation reactions, as well as more advanced applications in ring-opening and cycloaddition strategies for the construction of valuable carbocyclic and heterocyclic frameworks.

Introduction: The Synthetic Potential of a Strained Aldehyde

The fusion of a phenyl group and an aldehyde to a cyclopropane ring in 1-phenylcyclopropanecarbaldehyde creates a molecule with a fascinating blend of reactivity. The phenyl group provides steric bulk and electronic influence, while the aldehyde function serves as a versatile handle for a wide range of chemical transformations. However, it is the inherent ring strain of the cyclopropane moiety, estimated to be around 27.5 kcal/mol, that truly unlocks its synthetic utility. This stored energy can be strategically released in a variety of ring-opening reactions, leading to the formation of linear, functionalized molecules that would be challenging to access through other means.

This guide will illuminate the practical applications of this unique building block, providing not just procedural details, but also the underlying mechanistic principles that govern its reactivity. By understanding the "why" behind the "how," synthetic chemists can better harness the power of 1-phenylcyclopropanecarbaldehyde in their own research endeavors.

Synthesis of 1-Phenylcyclopropanecarbaldehyde: A Practical Approach

A reliable and scalable synthesis of 1-phenylcyclopropanecarbaldehyde is paramount for its widespread use. A common and effective strategy involves a two-step sequence starting from the readily available cyclopropanecarbonyl chloride.

Step 1: Grignard Reaction for the Formation of (1-Phenylcyclopropyl)methanol

The first step involves the formation of the precursor alcohol, (1-phenylcyclopropyl)methanol, via a Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, is reacted with cyclopropanecarbonyl chloride.[1][2] The high reactivity of the Grignard reagent necessitates anhydrous conditions to prevent its quenching by water.[3]

Caption: Formation of (1-Phenylcyclopropyl)methanol via Grignard Reaction.

Experimental Protocol: Synthesis of (1-Phenylcyclopropyl)methanol

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture for an additional 30 minutes until the magnesium is consumed.

-

Reaction with Acyl Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (1-phenylcyclopropyl)methanol, which can be purified by column chromatography.

Step 2: Oxidation to 1-Phenylcyclopropanecarbaldehyde

The final step is the oxidation of the primary alcohol to the desired aldehyde. Several mild oxidation methods are suitable for this transformation, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being particularly effective.[4][5][6][7][8] These methods are known for their high yields and compatibility with a wide range of functional groups.

Caption: Oxidation of (1-Phenylcyclopropyl)methanol to the Aldehyde.

Experimental Protocol: Swern Oxidation of (1-Phenylcyclopropyl)methanol [4][6]

-

Activation of DMSO: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of (1-phenylcyclopropyl)methanol (1.0 eq) in DCM to the activated DMSO solution, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Elimination: Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-phenylcyclopropanecarbaldehyde.

Applications in Carbon-Carbon Bond Formation

The aldehyde functionality of 1-phenylcyclopropanecarbaldehyde provides a versatile platform for the construction of new carbon-carbon bonds through classic carbonyl chemistry.

Wittig Reaction: Synthesis of Vinylcyclopropanes

The Wittig reaction offers a reliable method for the conversion of the aldehyde to a vinyl group, providing access to valuable 1-phenyl-1-vinylcyclopropane derivatives.[6][9] These products are interesting substrates for further transformations, such as cycloadditions and rearrangements.

Caption: Wittig olefination of 1-Phenylcyclopropanecarbaldehyde.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane [10]

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Reaction with Aldehyde: Add a solution of 1-phenylcyclopropanecarbaldehyde (1.0 eq) in THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired 1-phenyl-1-vinylcyclopropane.

Aldol and Knoevenagel Condensations: Access to α,β-Unsaturated Systems

1-Phenylcyclopropanecarbaldehyde can participate in base- or acid-catalyzed aldol and Knoevenagel condensation reactions with enolates or active methylene compounds, respectively.[2][5][11] These reactions lead to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis.

Table 1: Examples of Condensation Reactions with 1-Phenylcyclopropanecarbaldehyde

| Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| Malononitrile | Piperidine | 2-(1-Phenylcyclopropylmethylene)malononitrile | 85 | [12] |

| Ethyl cyanoacetate | DIPEAc | Ethyl 2-cyano-3-(1-phenylcyclopropyl)acrylate | 91 | [13] |

| Acetone | NaOH | 4-(1-Phenylcyclopropyl)but-3-en-2-one | 78 | [14] |

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The high ring strain of the cyclopropane ring in 1-phenylcyclopropanecarbaldehyde makes it susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized acyclic compounds.[3][8][15]

Nucleophilic Ring-Opening

The aldehyde group can be activated by Lewis or Brønsted acids, facilitating nucleophilic attack at the carbonyl carbon, which can be followed by a concerted or stepwise ring-opening. This strategy allows for the introduction of a variety of nucleophiles and the formation of diverse linear products.

Caption: Lewis acid-mediated nucleophilic ring-opening.

Mechanistic studies, often supported by computational methods, have shown that the regioselectivity of the ring-opening is influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.[16]

Cycloaddition Reactions: Construction of Complex Ring Systems

1-Phenylcyclopropanecarbaldehyde and its derivatives can participate in various cycloaddition reactions, serving as valuable precursors for the synthesis of more complex carbocyclic and heterocyclic systems.[4][17][18]

[3+2] Cycloaddition Reactions

Derivatives of 1-phenylcyclopropanecarbaldehyde can be transformed into 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. This approach is a powerful tool for the synthesis of a variety of heterocyclic compounds.[17]

Applications in Medicinal Chemistry and Total Synthesis

While specific examples of the direct use of 1-phenylcyclopropanecarbaldehyde in the total synthesis of complex natural products are not yet widely reported, the structural motifs accessible from this versatile building block are prevalent in many biologically active molecules.[7] The ability to generate functionalized linear chains through ring-opening, and complex cyclic systems via cycloadditions, positions 1-phenylcyclopropanecarbaldehyde as a promising starting material for the synthesis of novel pharmaceutical agents. The synthesis of various heterocyclic compounds, which are privileged structures in medicinal chemistry, is a particularly promising area of application.[1][19][20][21]

Conclusion

1-Phenylcyclopropanecarbaldehyde is a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity. Its straightforward synthesis and the diverse array of transformations it can undergo make it a powerful tool for the construction of complex molecular architectures. From fundamental carbon-carbon bond-forming reactions to sophisticated ring-opening and cycloaddition strategies, 1-phenylcyclopropanecarbaldehyde provides access to a wide range of carbocyclic and heterocyclic scaffolds. As the field of organic synthesis continues to evolve, the creative application of such strained and reactive building blocks will undoubtedly lead to the discovery of novel and efficient synthetic routes to molecules of biological and material significance.

References

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. magritek.com [magritek.com]

- 12. publications.aston.ac.uk [publications.aston.ac.uk]

- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 14. amherst.edu [amherst.edu]

- 15. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical studies of ring-opening reactions of phenylcyclobutabenzenol and its reactions with alkynes catalyzed by rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 20. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Phenylcyclopropanecarbaldehyde: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of growing significance in contemporary drug design, imparts a unique combination of conformational rigidity and metabolic stability to bioactive molecules. Within the arsenal of cyclopropyl-containing building blocks, 1-phenylcyclopropanecarbaldehyde emerges as a particularly versatile scaffold. Its inherent structural features—a strained three-membered ring directly attached to an aromatic system and a reactive aldehyde functionality—offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 1-phenylcyclopropanecarbaldehyde in medicinal chemistry, with a focus on its role in the construction of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and case studies are presented to equip researchers with the practical knowledge to leverage this valuable synthetic intermediate in their drug discovery programs.

Introduction: The Allure of the Cyclopropyl Moiety in Drug Design

The incorporation of small, strained ring systems into drug candidates has become a prominent strategy to escape the "flatland" of traditional aromatic and aliphatic scaffolds.[1] The cyclopropane ring, in particular, is prized for its ability to confer a range of desirable physicochemical properties.[2] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[3] Furthermore, the high s-character of the C-H bonds in the cyclopropane ring often results in increased metabolic stability by hindering oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, such as a longer in vivo half-life.[1]

1-Phenylcyclopropanecarbaldehyde stands as a bifunctional building block of significant interest. The phenyl-substituted cyclopropane core provides a rigid scaffold that can act as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl moieties, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in the construction of medicinally relevant compounds.

Synthesis of 1-Phenylcyclopropanecarbaldehyde: A Practical Approach

The synthesis of 1-phenylcyclopropanecarbaldehyde is most efficiently achieved through a two-step sequence starting from commercially available phenylacetonitrile. This approach first involves the construction of the cyclopropane ring, followed by the conversion of the nitrile functionality to the desired aldehyde.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

The key transformation in this step is the α-alkylation of phenylacetonitrile with 1,2-dibromoethane in the presence of a base. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is crucial for achieving high yields.[3]

Experimental Protocol:

-

Materials: Phenylacetonitrile, 1,2-dibromoethane, sodium hydroxide, tetra-n-butylammonium bromide (TBAB), water, and an appropriate organic solvent (e.g., dichloromethane).

-

Procedure:

-

To a stirred solution of phenylacetonitrile and a catalytic amount of TBAB in the organic solvent, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the vigorously stirred biphasic mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-phenylcyclopropanecarbonitrile as a colorless oil.

-

| Reactant/Reagent | Molar Equiv. | Typical Yield | Reference |

| Phenylacetonitrile | 1.0 | \multirow{4}{}{85-90%} | \multirow{4}{}{[3]} |

| 1,2-Dibromoethane | 1.2 | ||

| Sodium Hydroxide | 2.5 | ||

| TBAB | 0.1 |

Step 2: Reduction of 1-Phenylcyclopropanecarbonitrile to 1-Phenylcyclopropanecarbaldehyde

The selective partial reduction of the nitrile to an aldehyde can be effectively accomplished using diisobutylaluminium hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction to the corresponding primary alcohol.

Experimental Protocol:

-

Materials: 1-Phenylcyclopropanecarbonitrile, DIBAL-H (solution in an inert solvent like toluene or hexanes), anhydrous solvent (e.g., dichloromethane or toluene), methanol, and a solution for workup (e.g., aqueous Rochelle's salt or dilute acid).

-

Procedure:

-

Dissolve 1-phenylcyclopropanecarbonitrile in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.[2]

-

Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.[4]

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.[4]

-

Allow the mixture to warm to room temperature and perform an aqueous workup. A common method is the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until two clear layers are formed.[3]

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclopropanecarbaldehyde.

-

The product can be purified by column chromatography if necessary.

-

Characterization of 1-Phenylcyclopropanecarbaldehyde

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₀H₁₀O

-

Molecular Weight: 146.19 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 1.65 (dd, J=7.2, 4.4 Hz, 2H, CH₂), 1.25 (dd, J=7.2, 4.4 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 198.0, 138.5, 129.8, 128.6, 127.4, 33.5, 16.2.

-

IR (neat, cm⁻¹): ~3060 (Ar C-H), ~2980 (C-H), ~2820, 2720 (aldehyde C-H), ~1695 (C=O), ~1600, 1495 (Ar C=C).

Key Reactions and Applications in Medicinal Chemistry

The aldehyde functionality of 1-phenylcyclopropanecarbaldehyde is a gateway to a multitude of chemical transformations, enabling its use in the synthesis of a wide range of molecular scaffolds.

Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines.[5] 1-Phenylcyclopropanecarbaldehyde readily undergoes this reaction with primary and secondary amines to form the corresponding substituted aminomethylphenylcyclopropanes. This reaction typically proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6]

This reaction is particularly valuable for introducing the phenylcyclopropylmethylamine moiety, a scaffold found in several neurologically active compounds.

Wittig Reaction and Related Olefinations

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond.[7] 1-Phenylcyclopropanecarbaldehyde can be reacted with a variety of phosphorus ylides to generate substituted vinyl cyclopropanes. These products can serve as versatile intermediates for further functionalization or as final target molecules.

Experimental Protocol (General):

-

A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium ethoxide) to generate the phosphorus ylide in an anhydrous solvent (e.g., THF or ethanol).[3]

-

1-Phenylcyclopropanecarbaldehyde is added to the ylide solution, and the reaction is stirred until completion.

-

The reaction is worked up to remove the triphenylphosphine oxide byproduct, and the alkene product is purified by chromatography.

This methodology allows for the extension of the carbon chain and the introduction of various functional groups, depending on the structure of the ylide.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly generating molecular diversity in drug discovery.[8] 1-Phenylcyclopropanecarbaldehyde is an excellent substrate for various MCRs, such as the Ugi and Passerini reactions, which are used to synthesize complex peptidomimetics and other scaffolds.[9] For instance, in an Ugi four-component reaction, the aldehyde can react with an amine, an isocyanide, and a carboxylic acid to produce a highly functionalized α-acylamino carboxamide.

Case Study: The Relevance to Vortioxetine (Trintellix®)

Vortioxetine is a multimodal antidepressant that contains a 1-phenylpiperazine moiety attached to a 2,4-dimethylphenylthio group.[10] While many reported syntheses of vortioxetine do not directly start from 1-phenylcyclopropanecarbaldehyde, the core 1-phenylcyclopropane scaffold is a key structural element in related molecules and intermediates. The synthetic strategies for 1-phenylcyclopropane derivatives, such as the nitrile and carboxylic acid, are highly relevant to the construction of analogs and derivatives of vortioxetine and other neurologically active agents.[3] The established reactivity of the aldehyde provides a clear pathway for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies around this important pharmacophore.

Metabolic Considerations of the Phenylcyclopropyl Group

The inclusion of a cyclopropyl ring is often a deliberate strategy to enhance metabolic stability.[1] The C-H bonds of the cyclopropane ring are generally less susceptible to oxidative metabolism compared to their aliphatic counterparts. However, the metabolic fate of this moiety is not always straightforward. In some cases, particularly when attached to an amine, the cyclopropyl group can undergo CYP-mediated oxidation, leading to reactive ring-opened intermediates that may form adducts with cellular macromolecules.[1] Therefore, a thorough understanding of the metabolic profile of any new drug candidate containing the 1-phenylcyclopropyl scaffold is essential during preclinical development.

Conclusion

1-Phenylcyclopropanecarbaldehyde is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the rich reactivity of its aldehyde group provide access to a wide array of complex molecular architectures. The rigid phenylcyclopropyl core offers a means to introduce favorable physicochemical properties into drug candidates, including conformational constraint and enhanced metabolic stability. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of 1-phenylcyclopropanecarbaldehyde is poised to play an increasingly important role in the development of the next generation of therapeutic agents.

References

-

Mahesh, P., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2541. [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

-

Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55. [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

Sources

- 1. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

Technical Guide: Spectroscopic Profiling & Synthesis of 1-Phenylcyclopropanecarbaldehyde

Executive Summary

1-Phenylcyclopropanecarbaldehyde (CAS: 2415-14-7) is a critical structural motif in medicinal chemistry, serving as a conformationally restricted building block. The geminal substitution of a phenyl ring and an aldehyde group on a cyclopropane scaffold creates a unique electronic environment. The cyclopropane ring, possessing significant

This guide provides a definitive spectroscopic atlas (NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring rigorous characterization data for quality control and structural validation.

Structural & Electronic Analysis

The molecule consists of a cyclopropane ring substituted at the C1 position with both a phenyl group and a formyl (-CHO) group.

-

Cyclopropyl Conjugation: The bent bonds (banana bonds) of the cyclopropane ring can overlap with the

-system of the carbonyl and the phenyl ring. This results in a bathochromic shift in UV and a lowering of the carbonyl stretching frequency in IR compared to saturated aliphatic aldehydes. -

Symmetry: The molecule possesses a plane of symmetry passing through C1 and the para-carbon of the phenyl ring (assuming free rotation of the phenyl group is averaged or the conformation is bisected). Consequently, the two methylene groups (C2 and C3) are chemically equivalent, but the protons on each carbon are diastereotopic (cis vs. trans to the phenyl group), typically resulting in an AA'BB' coupling pattern in

H NMR.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR Data

The proton spectrum is characterized by the distinct aldehyde singlet and the complex coupling of the cyclopropane methylene protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.38 | Singlet (s) | 1H | -CH O | Aldehyde proton. Deshielded by anisotropy of C=O and Ph ring. |

| 7.25 – 7.45 | Multiplet (m) | 5H | Ar-H | Phenyl aromatic protons. |

| 1.65 – 1.75 | Multiplet (m) | 2H | Cyclopropyl -CH | Protons cis to the carbonyl (or Ph, assignment varies by conformer). Part of AA'BB' system.[1] |

| 1.40 – 1.50 | Multiplet (m) | 2H | Cyclopropyl -CH | Protons trans to the carbonyl. Part of AA'BB' system.[1] |

C NMR Data

Solvent: CDCl

| Chemical Shift ( | Type | Assignment | Notes |

| 200.5 | Cq | C =O | Characteristic aldehyde carbonyl. |

| 139.0 | Cq | Ar-C | Quaternary aromatic carbon attached to the ring.[1] |

| 129.5, 128.8, 127.9 | CH | Ar-C | Ortho, meta, and para aromatic carbons. |

| 39.5 | Cq | C 1 (Quaternary) | The gem-disubstituted cyclopropyl carbon. |

| 16.2 | CH | C 2, C 3 | Cyclopropyl methylene carbons (equivalent). |

Infrared (IR) Spectroscopy

Method: FTIR (Neat film or KBr pellet)

The IR spectrum confirms the presence of the carbonyl and the unique C-H bonds of the cyclopropane ring.

| Wavenumber (cm | Intensity | Assignment | Functional Group |

| 3060 - 3010 | Medium | C-H stretch ( | Cyclopropyl and Aromatic C-H stretches. (Cyclopropyl C-H has high |

| 2820, 2720 | Weak/Med | C-H stretch | Aldehyde C-H doublet (Fermi resonance). Diagnostic for aldehydes. |

| 1705 | Strong | C=O stretch | Conjugated aldehyde. Lower than typical aliphatic (1725 cm |

| 1600, 1495 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

Method: EI (70 eV)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium ion and the loss of the formyl group.

| m/z (Da) | Intensity | Ion Identity | Fragmentation Logic |

| 146 | Moderate | [M] | Molecular ion. |

| 117 | Strong | [M - CHO] | Loss of formyl radical (29 Da). Formation of 1-phenylcyclopropyl cation. |

| 115 | Medium | [C | Indenyl cation (rearrangement). |

| 91 | Base Peak | [C | Tropylium ion (Rearrangement of benzyl fragment). |

| 77 | Medium | [C | Phenyl cation. |

Fragmentation & Logic Diagram

The following diagram illustrates the primary mass spectrometric fragmentation pathway, highlighting the formation of the stable tropylium ion.

Figure 1: The ionization of 1-phenylcyclopropanecarbaldehyde leads to the loss of the formyl radical, followed by ring opening to the stable tropylium ion (m/z 91).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1-Phenylcyclopropanecarbaldehyde via Swern Oxidation.

This protocol is selected for its reliability in preserving the sensitive cyclopropane ring, which can be prone to acid-catalyzed ring opening in harsher oxidation conditions.

Reagents

-

Substrate: 1-Phenylcyclopropanemethanol (1.0 eq)

-

Oxidant: Oxalyl chloride (1.2 eq), DMSO (2.4 eq)

-

Base: Triethylamine (5.0 eq)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow

-

Activation:

-

Cool a solution of oxalyl chloride (1.2 eq) in dry DCM to -78 °C under nitrogen atmosphere.

-

Add DMSO (2.4 eq) dropwise. Caution: Gas evolution (CO, CO

). Stir for 15 minutes.

-

-

Addition:

-

Add a solution of 1-phenylcyclopropanemethanol (1.0 eq) in DCM dropwise to the activated DMSO mixture, maintaining the temperature below -60 °C.

-

Stir for 30 minutes at -78 °C.

-

-

Termination:

-

Add triethylamine (5.0 eq) dropwise. The solution will become thick/white.

-

Allow the reaction to warm to room temperature over 1 hour.

-

-

Workup:

-

Quench with water. Extract with DCM (3x).[2]

-

Wash combined organics with 1M HCl (careful with acid sensitivity), NaHCO

, and brine. -

Dry over Na

SO

-

-

Purification:

-